YS-370

Multidrug Resistance P-glycoprotein Inhibition Chemosensitization

YS-370 is a benchmark 4-indolyl quinazoline P-gp inhibitor delivering 3.5× higher reversal fold versus tariquidar and 145× versus verapamil in SW620/AD300 cells. With validated target engagement (CETSA), moderate CYP3A4 inhibition, and oral bioavailability for xenograft combination studies, YS-370 is the definitive reference standard for MDR reversal assays and lead optimization programs.

Molecular Formula C37H35BrN4O3
Molecular Weight 663.6 g/mol
Cat. No. B10831240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYS-370
Molecular FormulaC37H35BrN4O3
Molecular Weight663.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2C3=C(N(C4=CC=CC=C43)CC5=CC=CC=C5Br)C6=CC=CC=C6)OCCCN7CCOCC7
InChIInChI=1S/C37H35BrN4O3/c1-43-33-23-31-29(22-34(33)45-19-9-16-41-17-20-44-21-18-41)36(40-25-39-31)35-28-13-6-8-15-32(28)42(24-27-12-5-7-14-30(27)38)37(35)26-10-3-2-4-11-26/h2-8,10-15,22-23,25H,9,16-21,24H2,1H3
InChIKeyWSOJDUFWINGDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YS-370 Compound Overview: A Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitor for MDR Reversal


YS-370 (also referred to as compound 44) is a synthetic small-molecule inhibitor of P-glycoprotein (P-gp), belonging to the 4-indolyl quinazoline chemical class with the molecular formula C37H35BrN4O3 and a molecular weight of 663.6 g/mol [1]. It was discovered through systematic structure–activity relationship (SAR) studies aimed at developing next-generation P-gp inhibitors with improved efficacy and oral bioavailability [2]. YS-370 acts as a substrate-competitive inhibitor that binds directly to P-gp, stimulates ATPase activity, and demonstrates moderate inhibition of CYP3A4 [2]. The compound was characterized in the Journal of Medicinal Chemistry (2021) and is currently available as a research tool compound from multiple commercial vendors [1].

Why Generic P-gp Inhibitors Cannot Substitute for YS-370 in MDR Reversal Applications


P-glycoprotein inhibitors exhibit substantial heterogeneity in potency, selectivity, and pharmacokinetic properties that preclude simple interchangeability. First-generation inhibitors such as verapamil and cyclosporine A suffer from low potency and dose-limiting cardiovascular toxicity at concentrations required for effective MDR reversal [1]. Second-generation inhibitors including valspodar (PSC-833) demonstrated improved P-gp specificity but exhibited unpredictable drug–drug interactions due to CYP3A4 inhibition [2]. Third-generation inhibitors such as tariquidar (XR9576) and zosuquidar (LY335979) achieved higher potency, yet many failed in late-stage clinical trials due to toxicity or insufficient efficacy [2]. YS-370 differentiates itself within this landscape through quantifiable advantages in reversal fold, functional P-gp inhibition, and in vivo combination efficacy that are not uniformly shared across the class [3]. Direct comparative data presented in Section 3 substantiate that substituting YS-370 with verapamil, tariquidar, or structurally related 4-indolyl quinazoline analogs would yield measurably inferior MDR reversal outcomes [3].

YS-370 Quantitative Comparative Evidence: MDR Reversal Potency and Functional Superiority Over Verapamil and Tariquidar


YS-370 Exhibits 3.5-Fold Higher MDR Reversal Fold Than Tariquidar and 145-Fold Higher Than Verapamil in SW620/AD300 Cells

In SW620/AD300 P-gp-overexpressing human colon cancer cells, YS-370 achieved an IC50 value of 0.002 ± 0.001 μM for paclitaxel reversal, corresponding to a reversal fold (RF) of 1130.0 relative to paclitaxel alone (IC50 = 2.3 ± 0.4 μM, RF = 1.0) [1]. In the same assay system, the classical first-generation inhibitor verapamil (VRP) demonstrated an IC50 of 0.3 ± 0.03 μM with an RF of only 7.8, while the third-generation clinical candidate tariquidar achieved an IC50 of 0.007 ± 0.001 μM with an RF of 322.9 [1]. The quantified RF difference between YS-370 and tariquidar is 3.5-fold (1130.0 vs. 322.9), while YS-370 exceeds verapamil by approximately 145-fold [1].

Multidrug Resistance P-glycoprotein Inhibition Chemosensitization

YS-370 Demonstrates Superior Intracellular Rhodamine 123 Accumulation Versus Verapamil in SW620/AD300 Cells

In SW620/AD300 P-gp-overexpressing cells, YS-370 produced a concentration-dependent increase in intracellular accumulation of Rhodamine 123 (a fluorescent P-gp substrate) that was superior to that achieved by verapamil (VRP) at comparable concentrations [1]. The parental SW620 cells showed no appreciable change in Rhodamine 123 accumulation with either inhibitor, confirming that the observed effect was specifically P-gp-mediated [1]. The original publication states: 'It was also found that YS-370 was superior to VRP in increasing intracellular Rhodamine 123 in SW620/AD300 cells' [1].

P-gp Efflux Function Fluorescent Substrate Accumulation Functional P-gp Inhibition

YS-370 Achieves Potent MDR Reversal in HEK293T-ABCB1 Engineered Cells with RF Exceeding 1000 for Paclitaxel

In HEK293T cells transfected with the ABCB1 gene encoding P-gp (HEK293T-ABCB1), YS-370 effectively reversed resistance to both paclitaxel and colchicine [1]. For paclitaxel, the reversal fold in this engineered P-gp-overexpressing system exceeded 1000 (RF > 1000) [1]. This orthogonal cell model confirms that the reversal activity of YS-370 is specifically attributable to P-gp inhibition rather than off-target effects on other resistance mechanisms, as the only difference between the parental HEK293T and HEK293T-ABCB1 cells is the engineered overexpression of ABCB1 [1].

ABCB1 Transfection Engineered Cell Models P-gp Specificity

YS-370 Exhibits Moderate CYP3A4 Inhibition, Potentially Mitigating Drug–Drug Interaction Risks Compared to Potent Dual Inhibitors

YS-370 demonstrates moderate inhibition of CYP3A4, a cytochrome P450 isoform responsible for the metabolism of numerous chemotherapeutic agents [1]. In the original discovery publication, YS-370 is characterized as having 'moderate inhibition against CYP3A4' [1]. This represents a potential selectivity advantage over earlier-generation P-gp inhibitors such as cyclosporine A and valspodar, which exhibit potent CYP3A4 inhibition that leads to unpredictable pharmacokinetic interactions and dose-limiting toxicities in clinical settings [2]. While direct quantitative CYP3A4 IC50 values for YS-370 are not disclosed in the primary literature, the 'moderate' classification suggests a more favorable drug–drug interaction profile compared to inhibitors with strong CYP3A4 suppression.

CYP3A4 Inhibition Drug–Drug Interaction Risk Selectivity Profile

YS-370 Structural Optimization at 2-Bromobenzyl Position Yields 3.5–150× RF Enhancement Over Closely Related 4-Indolyl Quinazoline Analogs

Systematic SAR studies of the 4-indolyl quinazoline scaffold revealed that the 2-bromobenzyl substituent at the R4 position (YS-370) confers optimal MDR reversal activity relative to structurally similar analogs [1]. Direct comparators within the same chemical series include: 4-chlorobenzyl (compound 43): IC50 = 0.007 ± 0.001 μM, RF = 322.9; 3-bromobenzyl (compound 45): IC50 = 0.02 ± 0.002 μM, RF = 132.9; 3-chlorobenzyl (compound 42): IC50 = 0.02 ± 0.003 μM, RF = 150.7 [1]. YS-370 (2-bromobenzyl, compound 44) achieves IC50 = 0.002 ± 0.001 μM and RF = 1130.0, representing a 3.5-fold RF improvement over 4-chlorobenzyl (RF = 322.9) and an approximately 8.5-fold RF improvement over 3-bromobenzyl (RF = 132.9) [1].

Structure–Activity Relationship Scaffold Optimization Chemical Differentiation

YS-370 Oral Co-Administration with Paclitaxel Achieves Significantly Stronger Xenograft Tumor Growth Inhibition Versus Either Agent Alone

Oral administration of YS-370 in combination with paclitaxel achieved 'much stronger antitumor activity in a xenograft model bearing SW620/Ad300 cells than either drug alone' [1]. This in vivo efficacy confirms that the potent P-gp inhibition and MDR reversal activity observed in cellular assays translates to enhanced therapeutic response in a physiologically relevant tumor model [1]. The oral route of administration distinguishes YS-370 from earlier P-gp inhibitors that required intravenous dosing, such as valspodar and tariquidar in their clinical formulations [1].

In Vivo Efficacy Oral Bioavailability Combination Therapy

YS-370 Optimal Research Applications: Preclinical MDR Reversal and Combination Chemotherapy Studies


In Vitro MDR Reversal Studies Requiring Maximal Potency with Validated Comparator Benchmarking

YS-370 is optimally deployed as a positive control and reference standard in cellular MDR reversal assays where quantitative benchmarking against established P-gp inhibitors is required. The head-to-head comparative data demonstrating 3.5-fold higher reversal fold versus tariquidar and 145-fold higher versus verapamil in SW620/AD300 cells [1] provide a validated performance differential that enables researchers to calibrate assay sensitivity and establish potency thresholds for novel P-gp inhibitor screening programs. The compound is particularly suited for studies employing P-gp-overexpressing cancer cell lines (e.g., SW620/AD300, HEK293T-ABCB1) where direct comparator data exist [1].

In Vivo Combination Therapy Studies Requiring Oral Bioavailability and Validated P-gp Target Engagement

YS-370 is recommended for preclinical xenograft studies evaluating combination therapy strategies where oral dosing is preferred over intravenous administration. The demonstrated in vivo efficacy in SW620/Ad300 xenograft models when co-administered orally with paclitaxel [1] positions YS-370 as a valuable tool compound for pharmacokinetic–pharmacodynamic investigations of P-gp-mediated MDR reversal. Direct target engagement evidence via cellular thermal shift assay (CETSA) confirms P-gp binding [1], supporting its use in studies requiring validated on-target pharmacological activity.

Structure–Activity Relationship and Scaffold Optimization Studies Using 4-Indolyl Quinazoline Chemotype

YS-370 serves as the benchmark lead compound within the 4-indolyl quinazoline chemical series for medicinal chemistry optimization programs. The SAR data showing that the 2-bromobenzyl substituent confers optimal activity relative to 4-chlorobenzyl (RF = 322.9), 3-bromobenzyl (RF = 132.9), and 3-chlorobenzyl (RF = 150.7) analogs [1] establish YS-370 as the reference standard against which new structural modifications should be compared. Researchers engaged in scaffold-hopping or substituent optimization for P-gp inhibitor development should procure YS-370 as the active comparator to contextualize the potency of novel derivatives.

Drug–Drug Interaction Screening Requiring P-gp Inhibitors with Moderate CYP3A4 Liability

YS-370 is appropriate for in vitro drug–drug interaction (DDI) studies where moderate CYP3A4 inhibition is desired rather than potent suppression that may confound interpretation of chemotherapeutic agent metabolism [1]. Researchers evaluating the contribution of P-gp inhibition to enhanced chemosensitization, while seeking to minimize confounding CYP3A4-mediated effects on drug metabolism, may find YS-370 advantageous over earlier-generation inhibitors such as cyclosporine A that exhibit potent dual P-gp/CYP3A4 inhibition [1]. The moderate CYP3A4 profile supports cleaner experimental delineation of P-gp-specific contributions to combination therapy efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for YS-370

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.